

Comparative Efficacy of PKM2 Activators in Patient-Derived Xenograft (PDX) Models

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Compound of Interest		
Compound Name:	PKM2 activator 4	
Cat. No.:	B3012216	Get Quote

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This guide provides a comparative overview of the efficacy of Pyruvate Kinase M2 (PKM2) activators in preclinical cancer models, with a focus on patient-derived xenografts (PDX). While information on a specific "**PKM2 activator 4**" is limited in publicly available research, this guide will detail the available information and present data on well-characterized alternative PKM2 activators, ML265 and TEPP-46, to offer a valuable comparative context for researchers in the field.

Introduction to PKM2 Activation in Oncology

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in the Warburg effect, a metabolic hallmark of cancer. In its less active dimeric form, PKM2 diverts glucose metabolites towards anabolic processes that support cell proliferation. Small molecule activators that promote the more active tetrameric form of PKM2 can reverse this effect, representing a promising therapeutic strategy in oncology.

Overview of PKM2 Activator 4

PKM2 activator 4 (CAS: 781656-66-4) has been identified as a modulator of PKM2. However, detailed efficacy studies, particularly in patient-derived xenograft models, are not extensively documented in peer-reviewed literature. The available information indicates an AC50 value in



the range of 1-10 μ M. Due to the limited public data on its in vivo efficacy in PDX models, this guide will focus on a comparison with more extensively studied PKM2 activators.

Comparative Efficacy of PKM2 Activators in Xenograft Models

To provide a useful comparison, this section details the efficacy of two well-characterized PKM2 activators, ML265 and TEPP-46, in preclinical xenograft models. It is important to note that the following studies were conducted using cell line-derived xenografts, which, while valuable, may not fully recapitulate the heterogeneity of patient tumors as PDX models do.

Compound	Cancer Type	Xenograft Model	Dosing Regimen	Key Outcomes	Reference
ML265	Non-small cell lung cancer	H1299 cell line-derived xenograft (subcutaneou s)	50 mg/kg, intraperitonea I, twice daily for 7 weeks	Significant reduction in tumor size, weight, and occurrence.	[1]
TEPP-46	Non-small cell lung cancer	H1299 cell line-derived xenograft (subcutaneou s)	50 mg/kg, intraperitonea I, daily for 5 days with a 2- day break	Increased survival in combination with 2-deoxy-D-glucose (2-DG). Median survival of 57.6 days for the combination vs. 22.6 days for vehicle.	[2]

Signaling Pathways and Experimental Workflows PKM2 Signaling Pathway in Cancer Metabolism

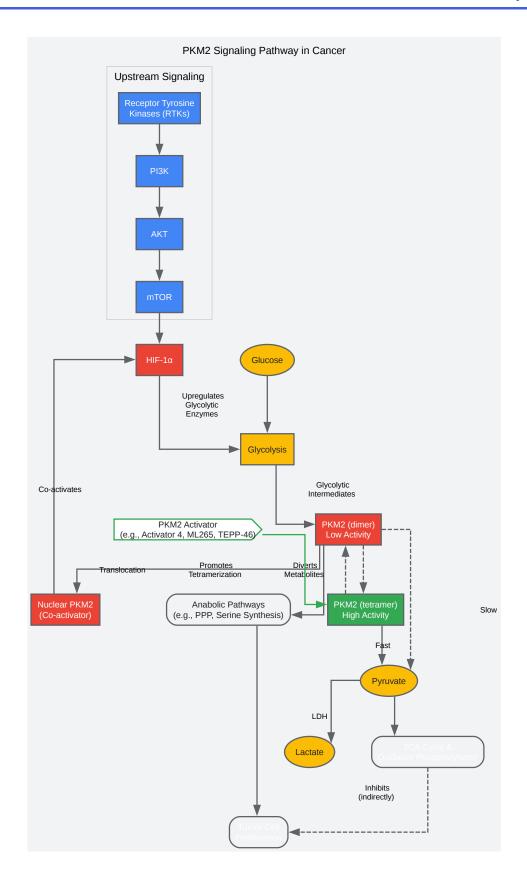




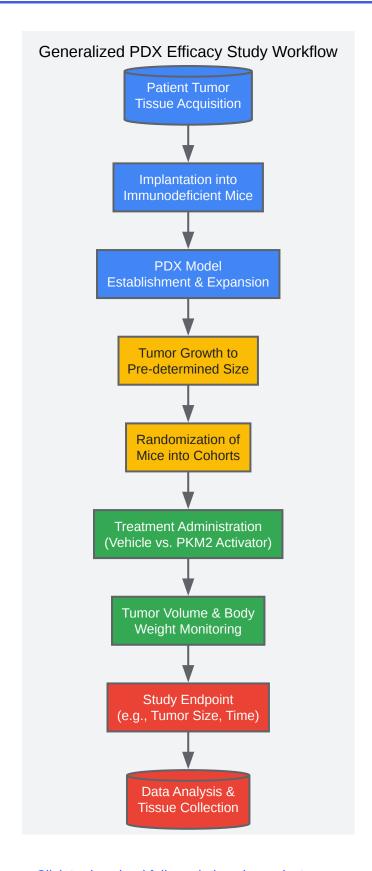


The activation of PKM2 has profound effects on cancer cell metabolism, primarily by reversing the Warburg effect. The following diagram illustrates the central role of PKM2 in glycolysis and its regulation by upstream signaling pathways.









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References

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